Cas no 385384-29-2 (methyl (6aS,10S,11R,12aR,12bS)-13-hydroxy-3-(2-hydroxyethyl)-10,12b-dimethyl-4-oxo-5,6,6a,7,9,10,11,12,12a,12b-decahydro-4H-1,11-(metheno)azuleno[4,5-a]indolizine-2-carboxylate)
![methyl (6aS,10S,11R,12aR,12bS)-13-hydroxy-3-(2-hydroxyethyl)-10,12b-dimethyl-4-oxo-5,6,6a,7,9,10,11,12,12a,12b-decahydro-4H-1,11-(metheno)azuleno[4,5-a]indolizine-2-carboxylate structure](https://fr.kuujia.com/scimg/cas/385384-29-2x500.png)
385384-29-2 structure
Nom du produit:methyl (6aS,10S,11R,12aR,12bS)-13-hydroxy-3-(2-hydroxyethyl)-10,12b-dimethyl-4-oxo-5,6,6a,7,9,10,11,12,12a,12b-decahydro-4H-1,11-(metheno)azuleno[4,5-a]indolizine-2-carboxylate
methyl (6aS,10S,11R,12aR,12bS)-13-hydroxy-3-(2-hydroxyethyl)-10,12b-dimethyl-4-oxo-5,6,6a,7,9,10,11,12,12a,12b-decahydro-4H-1,11-(metheno)azuleno[4,5-a]indolizine-2-carboxylate Propriétés chimiques et physiques
Nom et identifiant
-
- methyl (6aS,10S,11R,12aR,12bS)-13-hydroxy-3-(2-hydroxyethyl)-10,12b-dimethyl-4-oxo-5,6,6a,7,9,10,11,12,12a,12b-decahydro-4H-1,11-(metheno)azuleno[4,5-a]indolizine-2-carboxylate
- Daphnicyclidin H
- [ "" ]
- AKOS040761569
- Methyl (6aS,8S,10S,11R,12aR,12bS)-5,6,6a,7,9,10,11,12,12a,12b-decahydro-13-hydroxy-3-(2-hydroxyethyl)-10,12b-dimethyl-4-oxo-4H-1,11-methanoazuleno[4,5-a]indolizine-2-carboxylate
- DTXSID301098897
- 385384-29-2
- Methyl 18-hydroxy-11-(2-hydroxyethyl)-2,15-dimethyl-9-oxo-4-azapentacyclo[11.4.1.04,16.06,15.010,14]octadeca-10(14),11,13(18)-triene-12-carboxylate
- Methyl (1R,2S,6S,15S,16R)-9-hydroxy-11-(2-hydroxyethyl)-2,15-dimethyl-18-oxo-4-azapentacyclo[11.4.1.04,16.06,15.010,14]octadeca-9,11 ,13-triene-12-carboxylate
- KQA38429
-
- Piscine à noyau: InChI=1S/C23H29NO5/c1-11-9-24-10-12-4-5-15(26)17-13(6-7-25)18(22(28)29-3)19-20(17)23(12,2)16(24)8-14(11)21(19)27/h11-12,14,16,25,27H,4-10H2,1-3H3/t11-,12-,14-,16-,23-/m1/s1
- La clé Inchi: VNGVJVLIJHNWFZ-UHCAAFETSA-N
- Sourire: CC1CN2CC3CCC(=O)C4=C5C3(C2CC1C(=C5C(=C4CCO)C(=O)OC)O)C
Propriétés calculées
- Qualité précise: 399.20500
- Masse isotopique unique: 399.20457303g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 6
- Comptage des atomes lourds: 29
- Nombre de liaisons rotatives: 4
- Complexité: 912
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 5
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 87.1Ų
- Le xlogp3: 0.6
Propriétés expérimentales
- Couleur / forme: Powder
- Dense: 1.35±0.1 g/cm3 (20 ºC 760 Torr),
- Solubilité: Pratiquement insoluble (0011 G / l) (25 ºC),
- Le PSA: 87.07000
- Le LogP: 2.23780
methyl (6aS,10S,11R,12aR,12bS)-13-hydroxy-3-(2-hydroxyethyl)-10,12b-dimethyl-4-oxo-5,6,6a,7,9,10,11,12,12a,12b-decahydro-4H-1,11-(metheno)azuleno[4,5-a]indolizine-2-carboxylate Informations de sécurité
- Conditions de stockage:Conservation de la température ambiante, 2 - 8 ℃ mieux
methyl (6aS,10S,11R,12aR,12bS)-13-hydroxy-3-(2-hydroxyethyl)-10,12b-dimethyl-4-oxo-5,6,6a,7,9,10,11,12,12a,12b-decahydro-4H-1,11-(metheno)azuleno[4,5-a]indolizine-2-carboxylate PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN3764-1 mL * 10 mM (in DMSO) |
Daphnicyclidin H |
385384-29-2 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4990 | 2023-09-15 | |
TargetMol Chemicals | TN3764-5 mg |
Daphnicyclidin H |
385384-29-2 | 98% | 5mg |
¥ 4,890 | 2023-07-11 | |
A2B Chem LLC | AF87125-5mg |
Daphnicyclidin H |
385384-29-2 | 98.0% | 5mg |
$869.00 | 2024-04-20 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3764-1 mg |
Daphnicyclidin H |
385384-29-2 | 1mg |
¥3235.00 | 2022-04-26 | ||
TargetMol Chemicals | TN3764-5mg |
Daphnicyclidin H |
385384-29-2 | 5mg |
¥ 4890 | 2024-07-20 | ||
TargetMol Chemicals | TN3764-1 ml * 10 mm |
Daphnicyclidin H |
385384-29-2 | 1 ml * 10 mm |
¥ 4990 | 2024-07-20 |
methyl (6aS,10S,11R,12aR,12bS)-13-hydroxy-3-(2-hydroxyethyl)-10,12b-dimethyl-4-oxo-5,6,6a,7,9,10,11,12,12a,12b-decahydro-4H-1,11-(metheno)azuleno[4,5-a]indolizine-2-carboxylate Littérature connexe
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
5. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
385384-29-2 (methyl (6aS,10S,11R,12aR,12bS)-13-hydroxy-3-(2-hydroxyethyl)-10,12b-dimethyl-4-oxo-5,6,6a,7,9,10,11,12,12a,12b-decahydro-4H-1,11-(metheno)azuleno[4,5-a]indolizine-2-carboxylate) Produits connexes
- 1214386-96-5(5-Chloro-2,3-difluorobenzoic acid methyl ester)
- 1261738-23-1(3-Hexylthiophene-2-carboxylic acid ethyl ester)
- 2172155-69-8(5-fluoro-1-(4-methylphenyl)-1H-pyrazole)
- 847389-79-1(1-(2-chlorophenyl)-3-2-(2,5-dimethyl-1H-indol-3-yl)ethylthiourea)
- 19968-85-5(Cyclohexanol,1-(aminomethyl)-, hydrochloride (1:1))
- 2411270-09-0(4-[4-(3,4-difluorophenyl)-1H-imidazol-2-yl]-1-(oxirane-2-carbonyl)piperidine)
- 1261791-32-5(Methyl 2-hydroxy-5-(2,4,5-trichlorophenyl)nicotinate)
- 899738-68-2(ethyl 2-(2-{5-(pyridin-3-yl)-1,3,4-oxadiazol-2-ylsulfanyl}acetamido)acetate)
- 860788-23-4(N'-[2,5-Bis(2,2,2-trifluoroethoxy)benzoyl]-4-methylbenzohydrazide)
- 1849255-16-8(3-fluoro-N-methylpyrrolidine-3-carboxamide hydrochloride)
Fournisseurs recommandés
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:385384-29-2)Daphnicyclidin H

Pureté:>98%
Quantité:5mg,10mg ,20mg ,50mg ,100mg,or customized
Prix ($):Enquête